2-Ethoxy-4-methylphenol

Overview

Description

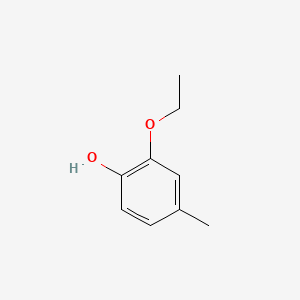

2-Ethoxy-4-methylphenol, also known as 4-methyl-2-ethoxyphenol, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, characterized by the presence of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methylphenol can be synthesized through several methods. One common approach involves the ethylation of 4-methylphenol (p-cresol) using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the Williamson ether synthesis, where 4-methylphenol reacts with ethyl bromide in the presence of a strong base like sodium hydride. This reaction also requires reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced products.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and other reduced products.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Fragrance Industry

Aroma Profile

2-Ethoxy-4-methylphenol is widely recognized for its strong vanilla aroma, making it a valuable ingredient in the formulation of perfumes and scented products. It is synthesized in laboratories using different methods, often from renewable sources, which aligns with current trends towards sustainability in fragrance production .

Perfume Formulation

In a study on the formulation of toilet soaps, it was noted that soaps containing this compound exhibited a more robust vanilla scent compared to those perfumed with vanillin. The stability of the fragrance was also superior; while vanillin-based soaps discolored and lost scent over time, those with this compound remained largely unchanged for months . This characteristic makes it an attractive choice for manufacturers aiming for long-lasting fragrances.

Food Safety and Toxicology

Toxicological Studies

this compound has been evaluated for its safety profile in various toxicological studies. For instance, an OECD-compliant subchronic toxicity study showed that this compound does not exhibit genotoxic effects and has a Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints. This indicates a low risk of adverse effects at typical exposure levels .

Safety Assessments

The compound has undergone extensive safety assessments by organizations such as the Expert Panel for Fragrance Safety. These assessments have concluded that this compound is not classified as a skin sensitizer at certain concentrations and poses minimal risk regarding reproductive toxicity . Such findings support its use in consumer products, including those that may come into contact with food.

Environmental Considerations

Environmental Impact

According to the International Fragrance Association (IFRA), this compound is not considered persistent, bioaccumulative, or toxic (PBT). Risk quotients based on its usage in Europe and North America are below critical thresholds, indicating that it does not pose significant environmental risks when used within established guidelines .

Data Table: Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Fragrance Industry | Strong vanilla scent; superior stability compared to vanillin; synthesized from renewable sources. |

| Toxicological Safety | Non-genotoxic; MOE > 100 for repeated dose toxicity; low risk for reproductive toxicity. |

| Environmental Impact | Not PBT; risk quotients < 1 based on current usage levels. |

Case Study 1: Fragrance Stability in Toiletries

In a comparative study of toilet soaps, formulations containing this compound maintained their fragrance and appearance significantly longer than those containing vanillin. The results demonstrated the compound's potential to enhance product longevity and consumer satisfaction .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment involving CD rats revealed no treatment-related mortalities across various dosage levels of this compound. Clinical observations indicated some mild effects at higher doses, but overall findings support its safety for use in consumer products .

Mechanism of Action

The mechanism of action of 2-ethoxy-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is mediated through the phenolic hydroxyl group, which plays a crucial role in scavenging reactive oxygen species.

Comparison with Similar Compounds

2-Ethoxy-4-methylphenol can be compared with other similar compounds, such as:

4-Methylphenol (p-Cresol): Lacks the ethoxy group, making it less soluble in organic solvents.

2-Ethoxyphenol: Lacks the methyl group, resulting in different chemical and physical properties.

4-Ethoxyphenol: Similar structure but with the ethoxy group in a different position, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Ethoxy-4-methylphenol, also known as 4-methyl-2-ethoxyphenol, is a chemical compound with the CAS number 2563-07-7. It is primarily utilized in the fragrance industry and has garnered attention for its biological activity. This article delves into its toxicity, mutagenicity, and potential therapeutic applications, supported by diverse research findings.

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

CAS Number: 2563-07-7

Mutagenicity and Genotoxicity

Research indicates that this compound does not exhibit mutagenic properties. In an Ames test, it was found to be non-mutagenic, and further studies involving Chinese hamster ovary cells showed no significant increase in chromosomal aberrations at concentrations up to 50 µg/mL, both with and without metabolic activation (S9 mix) .

Repeated Dose Toxicity

A subchronic toxicity study compliant with OECD guidelines involved administering varying doses of this compound to CD rats over a 28-day period. The doses tested were 0 (control), 60, 150, and 600 mg/kg/day. Notably, no treatment-related mortalities were observed across all groups. However, clinical signs such as hunched posture and abnormal gait were noted at higher doses (150 and 600 mg/kg/day), with decreased body weight gains in males at the 150 mg/kg/day dose level .

Sensitization Potential

Skin sensitization studies indicated mixed results. In one study, reactions indicative of sensitization occurred in about half of the volunteers when exposed to a concentration of 2% in a diethyl phthalate/ethanol mixture. However, other tests at a lower concentration of 0.2% did not show similar reactions . The No Expected Sensitization Induction Level (NESIL) was determined to be 230 µg/cm² based on these findings.

Fragrance Industry

This compound is widely used in the fragrance industry due to its pleasant odor profile. Its safety assessments have been crucial for regulatory approvals in cosmetic formulations.

Potential Therapeutic Uses

There is emerging interest in the compound's potential as a therapeutic agent. It has been studied for its role as a building block in synthesizing biologically active compounds such as g-secretase inhibitors and antagonists for various receptors . Although specific therapeutic applications remain under investigation, preliminary findings suggest that it may have implications in drug design.

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-Ethoxy-4-methylphenol, and how do reaction conditions influence yield?

this compound can be synthesized via catalytic hydrogenation of vanillin derivatives or methylation of catechol analogs using dimethyl sulfate under alkaline conditions . Key factors affecting yield include temperature control (optimal range: 60–80°C), solvent selection (e.g., methanol or ethanol for polar intermediates), and catalyst choice (e.g., palladium on carbon for hydrogenation). Impurities such as unreacted starting materials or over-methylated byproducts should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR resolve the ethoxy (–OCHCH) and methyl (–CH) substituents on the aromatic ring. For example, the methoxy group typically appears as a singlet at δ 3.8–4.0 ppm in -NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 152.1 (CHO) and fragments indicative of ethoxy loss .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>98%) and separate isomers like 4-ethoxy-2-methylphenol .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethyl sulfate).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity data (LD oral, rat: 1,200 mg/kg) suggest moderate risk, requiring adherence to GHS Category 2 labeling .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound derivatives?

SHELXL employs least-squares refinement to optimize atomic displacement parameters (ADPs) and hydrogen-bonding networks in crystal structures. For this compound, key steps include:

- Data collection : High-resolution X-ray diffraction (0.8 Å) to capture ethoxy group torsion angles.

- Twinned crystal correction : Use the TWIN/BASF commands for domains with overlapping lattices.

- Validation : R-factor convergence (<5%) and PLATON checks for missed symmetry . Recent updates (post-2008) enable automated hydrogen placement, critical for phenolic –OH groups .

Q. How do contradictory toxicological data on this compound inform risk assessment methodologies?

The IFRA Expert Panel derived a No Expected Sensitization Induction Level (NESIL) of 230 μg/cm² based on murine local lymph node assays (LLNA), but discrepancies arise in epidermal bioavailability models . To reconcile conflicts:

- Interspecies extrapolation : Apply safety factors (e.g., 10× for human variability) to murine EC values.

- QRA (Quantitative Risk Assessment) : Integrate exposure thresholds (e.g., 0.47 μg/cm²/day for cosmetics) with physicochemical properties (logP = 2.1) to predict dermal absorption . Contradictions highlight the need for in vitro 3D epidermal models to replace animal data .

Q. What metabolic pathways degrade this compound in environmental and microbial systems?

- Bacterial degradation : Lactobacillus spp. hydrolyze the ethoxy group via cytochrome P450 enzymes, producing 4-methylcatechol, which undergoes ring cleavage .

- Environmental fate : Photodegradation under UV light (λ = 254 nm) yields quinone intermediates, monitored via LC-MS. Half-life in aqueous systems: 48–72 hours (pH 7, 25°C) .

- Thermochemical analysis : Pyrolysis-GC/MS identifies volatile breakdown products (e.g., methoxyphenols) at 400–600°C, relevant for biofuel research .

Q. How do structural modifications of this compound enhance its bioactivity in pharmacological studies?

- Antimicrobial derivatives : Introducing a halogen (e.g., –Cl at position 5) increases potency against Staphylococcus aureus (MIC reduced from 128 μg/mL to 32 μg/mL) .

- SAR (Structure-Activity Relationship) : Ethoxy chain elongation (e.g., –OCHCHCH) improves lipid membrane permeability but reduces aqueous solubility .

- Enzyme inhibition : Methyl group substitution at position 4 enhances binding to tyrosinase (K = 12 μM vs. 45 μM for unsubstituted analogs) .

Q. Methodological Notes

Properties

IUPAC Name |

2-ethoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBCCVEOIYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062523 | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-07-7 | |

| Record name | 2-Ethoxy-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-ethoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-ethoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZN7D5PRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.